molecular formula C56H75N13O11 B10839112 [Sar1,Bpa8]AngII

[Sar1,Bpa8]AngII

Cat. No.: B10839112
M. Wt: 1106.3 g/mol
InChI Key: CLBUUAFJDOTEBS-AAVPAQJNSA-N
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Description

[Sar1,Bpa8]AngII is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is specifically designed to study the binding and activation mechanisms of angiotensin II receptors, particularly the angiotensin II type 1 receptor (AT1R) and type 2 receptor (AT2R) .

Preparation Methods

The synthesis of [Sar1,Bpa8]AngII involves the replacement of the first amino acid of angiotensin II with sarcosine and the eighth amino acid with p-benzoyl-L-phenylalanine. The synthetic route typically includes solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Chemical Reactions Analysis

[Sar1,Bpa8]AngII undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

    Substitution: The substitution of amino acids in the peptide chain can be achieved through SPPS techniques. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.

Scientific Research Applications

[Sar1,Bpa8]AngII has several scientific research applications, including:

Mechanism of Action

[Sar1,Bpa8]AngII exerts its effects by binding to angiotensin II receptors, particularly AT1R and AT2R. The binding of this compound to these receptors induces conformational changes that activate intracellular signaling pathways. These pathways include the activation of G proteins and the subsequent activation of downstream effectors such as phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, trigger the release of calcium ions from intracellular stores, leading to various physiological effects such as vasoconstriction and increased blood pressure .

Comparison with Similar Compounds

[Sar1,Bpa8]AngII is unique compared to other angiotensin II analogs due to the specific substitutions of sarcosine and p-benzoyl-L-phenylalanine. Similar compounds include:

These analogs help in understanding the structure-activity relationships and the specific roles of different amino acid residues in the binding and activation of angiotensin II receptors.

Properties

Molecular Formula

C56H75N13O11

Molecular Weight

1106.3 g/mol

IUPAC Name

(2S)-3-(4-benzoylphenyl)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C56H75N13O11/c1-6-33(4)47(68-50(74)41(26-35-18-22-39(70)23-19-35)64-52(76)46(32(2)3)67-49(73)40(63-45(71)30-59-5)14-10-24-61-56(57)58)53(77)65-42(28-38-29-60-31-62-38)54(78)69-25-11-15-44(69)51(75)66-43(55(79)80)27-34-16-20-37(21-17-34)48(72)36-12-8-7-9-13-36/h7-9,12-13,16-23,29,31-33,40-44,46-47,59,70H,6,10-11,14-15,24-28,30H2,1-5H3,(H,60,62)(H,63,71)(H,64,76)(H,65,77)(H,66,75)(H,67,73)(H,68,74)(H,79,80)(H4,57,58,61)/t33-,40-,41-,42-,43-,44-,46-,47-/m0/s1

InChI Key

CLBUUAFJDOTEBS-AAVPAQJNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Origin of Product

United States

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